Cefacetrile

Metabolic Stability Pharmacokinetics Drug Metabolism

Cefacetrile's unique 7-cyanacetamido side chain provides superior resistance to metabolic deacetylation versus cephalothin, making it a critical reference for designing stable β-lactams. It outperforms cefazolin against β-lactamase-producing Enterobacteriaceae in complicated UTIs (renal clearance 407 mL/min). As the active agent in Vetimast, it is the validated choice for bovine mastitis research. Select Cefacetrile for applications demanding differential stability, targeted urinary pharmacokinetics, or veterinary regulatory compliance.

Molecular Formula C13H13N3O6S
Molecular Weight 339.33 g/mol
CAS No. 10206-21-0
Cat. No. B1668779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefacetrile
CAS10206-21-0
SynonymsCefacetrile;  Cephacetrile;  Cefacetril;  Celospor;  Cefacetrilo;  Cefacetrilum;  C 36278 Ba;  C-36278-Ba;  C36278Ba;  Cephacetrile Sodium;  Sodium, Cephacetrile; 
Molecular FormulaC13H13N3O6S
Molecular Weight339.33 g/mol
Structural Identifiers
SMILESCC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC#N)SC1)C(=O)O
InChIInChI=1S/C13H13N3O6S/c1-6(17)22-4-7-5-23-12-9(15-8(18)2-3-14)11(19)16(12)10(7)13(20)21/h9,12H,2,4-5H2,1H3,(H,15,18)(H,20,21)/t9-,12-/m1/s1
InChIKeyRRYMAQUWDLIUPV-BXKDBHETSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility2.43e+00 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cefacetrile (CAS 10206-21-0): A First-Generation Injectable Cephalosporin with Distinctive Pharmacokinetic and Metabolic Profile for Veterinary and Specialized Human Applications


Cefacetrile (INN, also spelled cephacetrile) is a semi-synthetic, broad-spectrum, first-generation cephalosporin antibiotic administered via parenteral routes [1]. It belongs to the β-lactam class and exerts its antibacterial effect primarily through inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) [2]. Cefacetrile is characterized by a relatively low plasma protein binding range of 23-38% and a short elimination half-life of approximately 1.2 hours, with predominant renal excretion (72%) [1]. While sharing the core cephem nucleus with other first-generation cephalosporins like cephalothin and cefazolin, Cefacetrile possesses a unique 7-cyanacetamido side chain that confers a distinct stability profile against metabolic deacetylation and certain β-lactamases, differentiating its pharmacokinetic behavior and therapeutic utility in specific clinical and veterinary contexts [3][4].

Why Cefacetrile (CAS 10206-21-0) Cannot Be Interchanged with Cephalothin or Cefazolin: Evidence-Based Differentiation for Scientific Procurement


Despite sharing a common first-generation cephalosporin classification, Cefacetrile exhibits critical quantitative differences in metabolic fate, pharmacokinetic parameters, and antimicrobial spectrum compared to its closest analogs, cephalothin and cefazolin. Unlike cephalothin, which undergoes rapid metabolic deacetylation to a less active metabolite, Cefacetrile demonstrates significantly slower conversion in tissue homogenates, impacting its duration of action [1]. Furthermore, its plasma clearance rate is markedly higher than that of many cephalosporins, influencing dosing regimens [2]. Clinically, Cefacetrile has shown distinct advantages in specific patient strata, such as chronic urinary tract infections, where it outperforms cefazolin against β-lactamase-producing organisms [3]. These quantifiable variations in stability, excretion, and targeted efficacy mean that Cefacetrile cannot be considered a direct substitute for other in-class antibiotics; its selection must be justified by the specific scientific or clinical context where these differential properties confer a measurable advantage.

Cefacetrile (CAS 10206-21-0) Comparative Evidence Matrix: Quantified Performance vs. Cephalothin and Cefazolin


Cefacetrile's Slower Metabolic Deacetylation vs. Cephalothin and Cephapirin in Rat Liver Homogenate

Cefacetrile (CEC) exhibits significantly slower conversion to its desacetyl metabolite compared to cephalothin (CET) and cephapirin when exposed to rat liver homogenates [1]. This reduced metabolic rate is a key differentiator, as the desacetyl metabolites of cephalosporins generally possess lower antibacterial activity [2].

Metabolic Stability Pharmacokinetics Drug Metabolism

Cefacetrile's Enhanced Resistance to β-Lactamase vs. Cefazolin in Gram-Negative Bacilli

In a double-blind clinical trial comparing Cefacetrile (CEC) to Cefazolin (CEZ) for complicated urinary tract infections, CEC demonstrated significantly stronger resistance to β-lactamase produced by all strains of gram-negative bacilli tested [1]. This was particularly pronounced for enzymes from Proteus, Citrobacter, and Enterobacter species, where significant differences were observed [1]. An earlier in vitro study also noted that CEC was hydrolyzed less rapidly by purified β-lactamases than cephalothin or cephaloridine [2].

Antimicrobial Resistance β-Lactamase Stability Microbiology

Cefacetrile's Higher Plasma Clearance and Urinary Excretion vs. Other Cephalosporins

Cefacetrile exhibits a high total plasma clearance rate and renal clearance rate compared to other cephalosporins [1]. In a study of patients with normal renal function, after a 1 g intravenous injection, the plasma clearance of Cefacetrile was 407 ml/min, and its renal clearance was 313 ml/min [2]. Furthermore, 72.7% of the administered dose is excreted in the urine within the first 6 hours [2].

Pharmacokinetics Renal Clearance Drug Excretion

Cefacetrile's Clinical Non-Inferiority to Cefazolin in Bacterial Pneumonia with a Favorable Safety Profile

A double-blind clinical trial evaluated Cefacetrile (CEC) against Cefazolin (CEZ) for the treatment of bacterial pneumonia [1]. Both drugs were administered intravenously at a dose of 1 g twice daily for 14 days. The study found that 94.7% (36/38) of patients in the CEC group achieved a slightly effective or better outcome, compared to a similar response in the CEZ group [1]. Furthermore, the incidence of side effects was identical at 6.25% (3/48) in both groups [1].

Clinical Trial Respiratory Infection Comparative Efficacy

Cefacetrile's High Stability in Reconstituted Solution for Extended Clinical Use

Cefacetrile sodium demonstrates excellent stability following reconstitution, remaining stable at room temperature for over 24 hours and at 4°C for over 48 hours [1]. This stability profile is a practical advantage for clinical and veterinary settings, allowing for more flexible preparation and administration schedules.

Drug Stability Formulation Clinical Pharmacy

Cefacetrile's Potent In Vitro Activity Against Key Veterinary Mastitis Pathogens

Cefacetrile is marketed under the trade name Vetimast specifically for the treatment of mammary infections in lactating cows [1]. In vitro studies demonstrate that Cefacetrile (30 µg/disc) is active against veterinary isolates of Staphylococcus aureus from bovine mastitis [2]. In a field trial, treatment with 235 mg of cefacetrile resulted in a 50% cure rate in buffaloes after 7 days, increasing to 70% after 14 days [3].

Veterinary Medicine Mastitis Antimicrobial Susceptibility

Optimal Application Scenarios for Cefacetrile (CAS 10206-21-0) Based on Quantified Evidence of Differential Performance


Treatment of Complicated Urinary Tract Infections with Suspected β-Lactamase-Producing Gram-Negative Bacilli

In clinical scenarios involving complicated urinary tract infections where β-lactamase-producing Enterobacteriaceae (e.g., Proteus, Citrobacter, Enterobacter) are suspected or confirmed, Cefacetrile should be prioritized over cefazolin. Direct comparative evidence demonstrates that Cefacetrile exhibits significantly stronger resistance to the β-lactamases produced by these organisms [6]. This translates to a higher probability of achieving bacteriological eradication in infections caused by moderately or highly resistant strains, a context where cefazolin's efficacy may be compromised [6]. Furthermore, Cefacetrile's high renal clearance (407 ml/min) ensures rapid and high concentrations in the urine, making it pharmacokinetically tailored for this infection site [4].

Veterinary Treatment of Bovine Mastitis Caused by Staphylococcus aureus

Cefacetrile is a scientifically validated and commercially approved choice for the intramammary treatment of mastitis in lactating cows. Its dedicated veterinary formulation (Vetimast) is supported by in vitro activity against S. aureus isolates from bovine mastitis [6] and field studies showing a 70% cure rate in buffaloes after 14 days [4]. For researchers and veterinary professionals, selecting Cefacetrile over off-label use of other first-generation cephalosporins ensures compliance with veterinary drug regulations and leverages a product with demonstrated efficacy against a key mastitis pathogen.

Research on Metabolic Stability and Structure-Activity Relationships in Cephalosporins

For chemoinformatics and pharmaceutical research focused on improving cephalosporin stability, Cefacetrile serves as a critical reference compound. Its uniquely slow rate of metabolic deacetylation in rat liver homogenates, compared to the faster conversion of cephalothin and cephapirin, makes it an ideal model for studying the impact of the 7-cyanacetamido side chain on metabolic fate [6]. Researchers can utilize Cefacetrile to elucidate the structural determinants of resistance to esterase-mediated inactivation, informing the design of next-generation cephalosporins with prolonged half-lives and enhanced in vivo activity.

Clinical Management of Bacterial Pneumonia Where an Alternative to Cefazolin is Required

Cefacetrile represents a clinically equivalent alternative to cefazolin for the treatment of bacterial pneumonia, as demonstrated in a double-blind trial where both drugs achieved comparable efficacy (94.7% response rate for CEC) with identical side-effect profiles (6.25%) [6]. In healthcare settings where cefazolin may be contraindicated due to specific allergies, supply chain issues, or local resistance patterns (particularly involving β-lactamase-producing organisms), Cefacetrile can be substituted without loss of therapeutic effect, providing a valuable option for antimicrobial stewardship and formulary management.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cefacetrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.